molecular formula C11H11Cl2NS B1457782 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride CAS No. 915922-47-3

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Cat. No. B1457782
M. Wt: 260.2 g/mol
InChI Key: RMRZWJZWVHZJMH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Potential Therapeutic Applications

Market Prospects and Applications

  • Market Prospects : A review discussed the physical and chemical properties, purification techniques, application areas, and market prospects of 2-chloro-5-chloromethyl-1,3-thiazole, highlighting its significance as a chemical raw material (Huang Jin-yan, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZWJZWVHZJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
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5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Reactant of Route 3
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5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

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